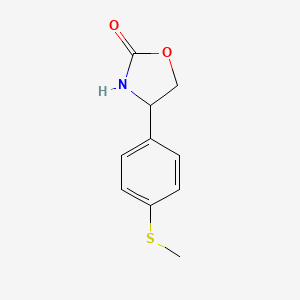

4-(4-(Methylthio)phenyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

4-(4-methylsulfanylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI Key |

BDJSJIVXNDTISM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2COC(=O)N2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 4 Methylthio Phenyl Oxazolidin 2 One

Conformational Preferences and Dynamics

Rotational Isomerism of the 4-(Methylthio)phenyl Substituent

Computational studies on analogous 4-phenyl oxazolidinone derivatives suggest that the phenyl ring is not coplanar with the oxazolidinone ring. For instance, in 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, the dihedral angle between the mean planes of the ethoxybenzyl ring and the oxazolidinone ring is 60.3(4)°. nih.gov This significant twist from planarity is a common feature in such systems and is attributed to minimizing steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the oxazolidinone ring.

The two primary rotational isomers of interest would be the syn- and anti-periplanar conformations, where the methylthio group is positioned either towards or away from the oxazolidinone ring. The relative energies of these conformers would determine their population distribution. It is plausible that the anti-periplanar conformation is slightly more stable due to reduced steric clash.

Table 1: Representative Torsional Barrier Data for Phenyl Rotation in Related Molecules

| Compound | Method | Rotational Barrier (kcal/mol) |

| Biphenyl | Experimental | 6.0 ± 2.1 (at 0°) |

| N-Benzhydrylformamide | DFT Calculation | 3.06 (for phenyl group) |

| 4-Methylstyrene | Spectroscopic Analysis | Varies with electronic state |

This table presents illustrative data from related compounds to provide context for the potential rotational barrier in 4-(4-(Methylthio)phenyl)oxazolidin-2-one. The exact values for the target compound may differ.

Intermolecular Interactions and Hydrogen Bonding Networks in Solution and Solid State

The intermolecular interactions of this compound are crucial in determining its macroscopic properties, such as its crystal packing in the solid state and its behavior in solution. These interactions are primarily dictated by the functional groups present in the molecule: the oxazolidinone ring, which contains a hydrogen bond donor (N-H) and acceptors (C=O), and the 4-(methylthio)phenyl group.

Solid State Interactions:

In the solid state, oxazolidinone derivatives are known to form hydrogen bonds. rsc.org The most prominent of these is the intermolecular hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This interaction typically leads to the formation of chains or dimeric structures. For instance, in the crystal structure of 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, adjacent molecules are linked through N-H···O hydrogen bonds, resulting in chains. nih.gov It is highly probable that this compound exhibits similar N-H···O hydrogen bonding patterns in its crystalline form.

Beyond the primary N-H···O hydrogen bonds, other weaker interactions can also play a role in the crystal packing. These can include C-H···O interactions, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to a carbonyl oxygen. The aromatic phenyl ring can also participate in π-π stacking interactions, although the twisted conformation relative to the oxazolidinone ring might influence the efficiency of such stacking. The sulfur atom of the methylthio group could also engage in weak intermolecular interactions.

Solution State Interactions:

The behavior of this compound in solution is highly dependent on the nature of the solvent. In low polarity solvents, such as chloroform, oxazolidinone derivatives have been shown to form dimers through intermolecular hydrogen bonds, similar to their solid-state structures. rsc.orgresearchgate.net This dimerization can be observed spectroscopically, for example, through concentration-dependent changes in NMR chemical shifts. rsc.org

In polar, hydrogen-bonding solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), the intermolecular interactions with solvent molecules become more significant. rsc.orgresearchgate.net The solvent molecules can compete with the self-association of the oxazolidinone molecules, leading to the disruption of dimers and the formation of solute-solvent hydrogen bonds. The N-H and C=O groups of the oxazolidinone ring can form hydrogen bonds with solvent molecules that are hydrogen bond donors or acceptors.

Table 2: Typical Hydrogen Bond Geometries in Related Oxazolidinone Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N | H | O=C | ~0.86 | ~1.99 | ~2.85 | ~171 |

| C-H (aryl) | H | O=C | ~0.93 | ~2.50 | ~3.40 | ~150 |

This table provides representative hydrogen bond parameters based on crystallographic data of similar oxazolidinone-containing compounds. nih.gov The actual values for this compound may vary.

Chemical Reactivity and Transformation Pathways of 4 4 Methylthio Phenyl Oxazolidin 2 One

Reactions Involving the Oxazolidinone Ring

The oxazolidinone ring is a versatile heterocyclic system that can participate in a range of chemical transformations. Its reactivity is largely dictated by the carbamate (B1207046) functionality within the five-membered ring, making it a target for nucleophilic attack, and the acidic N-H proton, which allows for various substitution reactions.

Nucleophilic attack on the oxazolidinone ring is a common transformation, typically targeting the electrophilic carbonyl carbon. This can lead to the cleavage of the ring and the formation of valuable acyclic products, such as β-amino alcohols. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

The regioselectivity of nucleophilic attack on N-acyloxazolidinones, which are closely related derivatives, has been a subject of detailed study and provides insight into the reactivity of the parent ring system. The presence of two carbonyl groups in N-acyl derivatives—the endocyclic carbamate carbonyl and the exocyclic amide carbonyl—presents two potential sites for nucleophilic attack.

Studies have shown a remarkable difference in regioselectivity between nucleophiles like lithium hydroxide (B78521) (LiOH) and lithium hydroperoxide (LiOOH).

Endocyclic Cleavage : Hydrolysis with LiOH typically results in preferential attack at the less sterically hindered endocyclic carbonyl group. This leads to the cleavage of the C–N bond within the ring, destroying the oxazolidinone heterocycle and forming products like β-hydroxyamides after subsequent decarboxylation.

Exocyclic Cleavage : In contrast, reagents like LiOOH, lithium benzyloxide (LiOBn), or lithium benzylthiolate (LiSBn) favor attack at the more hindered exocyclic carbonyl group of an N-acyl derivative. This pathway, known as exocyclic cleavage, selectively removes the acyl group while leaving the chiral oxazolidinone auxiliary intact.

This contra-steric selectivity observed with LiOOH is crucial in asymmetric synthesis where the oxazolidinone serves as a chiral auxiliary that needs to be recovered.

Table 1: Regioselectivity of Nucleophilic Cleavage in N-Acyl Oxazolidinones

| Nucleophile | Preferred Site of Attack | Cleavage Pathway | Outcome |

|---|---|---|---|

| LiOH | Endocyclic Carbonyl (less hindered) | Endocyclic Cleavage | Oxazolidinone ring is opened |

| LiOOH | Exocyclic Carbonyl (more hindered) | Exocyclic Cleavage | Oxazolidinone ring remains intact |

| LiOBn | Exocyclic Carbonyl (more hindered) | Exocyclic Cleavage | Oxazolidinone ring remains intact |

| LiSBn | Exocyclic Carbonyl (more hindered) | Exocyclic Cleavage | Oxazolidinone ring remains intact |

Mechanistic investigations, including Density Functional Theory (DFT) computations, have been employed to understand the origins of the observed regioselectivity in ring-opening reactions. These studies suggest that for all nucleophiles, the initial attack kinetically favors the less hindered endocyclic carbonyl group, leading to a tetrahedral intermediate.

The divergence in reaction pathways is determined by the stability and subsequent breakdown of this intermediate.

With LiOH , the barrier for the decomposition of the initially formed tetrahedral intermediate is low. The reaction proceeds readily via C–N bond cleavage to form the ring-opened product.

With LiOOH , LiOBn , and LiSBn , the decomposition barrier for the endocyclic tetrahedral intermediate is significantly higher. This high barrier allows for the reversible formation of this intermediate, and the reaction instead proceeds through the thermodynamically favored, albeit slower, attack at the exocyclic carbonyl group, ultimately leading to exocyclic cleavage.

Therefore, the selectivity is not governed by the initial site of attack but rather by the relative rates of breakdown of the competing tetrahedral intermediates.

The nitrogen atom of the oxazolidinone ring is a key site for substitution reactions. The N-H proton is weakly acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile.

N-Acylation : This is a fundamental reaction for employing oxazolidinones as chiral auxiliaries. The nitrogen can be acylated using various reagents. While traditional methods involve deprotonation with strong bases like n-butyllithium at low temperatures followed by reaction with an acyl chloride, milder methods have been developed. williams.edulookchem.com A common and practical approach involves using an acid, pivaloyl chloride, and triethylamine (B128534) in a one-pot procedure. scribd.com Another efficient method uses triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with acid chlorides or anhydrides at room temperature. williams.edubohrium.com

N-Alkylation : The nitrogen atom can also be alkylated. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) generates the corresponding sodium salt, which can then react with alkyl halides. williams.edu This reaction is central to the use of Evans auxiliaries in the asymmetric synthesis of chiral carboxylic acids. williams.edu

N-Arylation : The coupling of the oxazolidinone nitrogen with aryl partners can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or under metal-free conditions with activated aryl systems. For instance, transition-metal-free N-arylation can be achieved using o-silylaryl triflates in the presence of cesium fluoride. nih.gov

Decarboxylative reactions of oxazolidinones involve the loss of carbon dioxide and can be used to synthesize other important classes of molecules. These transformations often proceed via a ring-opening mechanism followed by the elimination of CO2. For instance, N-acyl-2-oxazolidinones can be ring-opened by lithium iodide and subsequently decarboxylated to generate 2-oxazolines. This process occurs under mild conditions and provides an alternative to metal-catalyzed methods. mdpi.com Similarly, the decarboxylative ring-opening of non-activated 2-oxazolidinones promoted by chalcogenolate anions provides a direct route to β-selenoamines and β-thioamines. nih.gov

Nucleophilic Ring-Opening Reactions

Transformations of the 4-(Methylthio)phenyl Moiety

The 4-(methylthio)phenyl group offers a reactive handle for further molecular modification, primarily centered at the sulfur atom. The thioether linkage is susceptible to oxidation, cleavage, and reactions at the sulfur lone pair.

Oxidation to Sulfoxide (B87167) and Sulfone : The methylthio group can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. This transformation significantly alters the electronic properties of the aryl ring. A wide variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite (B76162) (NaClO2). researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net The choice of reagent and reaction conditions allows for controlled oxidation. For example, using H2O2 with a sodium tungstate (B81510) catalyst system can efficiently produce sulfones, while other conditions can favor the formation of sulfoxides. researchgate.netorientjchem.org

S-Alkylation and Sulfonium (B1226848) Salt Formation : The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkylating agents to form sulfonium salts. google.com These salts are valuable synthetic intermediates themselves, for instance, serving as precursors for aryl radicals in photoredox catalysis or participating in cross-coupling reactions. thieme-connect.denih.gov

C–S Bond Cleavage : The C(aryl)-S and S-C(methyl) bonds of the thioether can be cleaved under specific conditions. For example, aryl methyl ethers can be demethylated using thiol-based reagents, and analogous C-S cleavage reactions are known for thioethers. researchgate.netorganic-chemistry.org Metal-free methods using reagents like N-chlorosuccinimide (NCS) can cleave the C(sp³)–S bond of arylmethyl thioethers to produce aryl aldehydes. mdpi.comresearchgate.net Other methods can convert thioethers into unsymmetrical disulfides. organic-chemistry.org

Table 2: Summary of Transformations of the 4-(Methylthio)phenyl Moiety

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA, NaClO₂ | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) |

| S-Alkylation | Alkyl halides (e.g., CH₃I) | Sulfonium Salt (-S⁺(CH₃)R X⁻) |

| C(sp³)–S Bond Cleavage | N-Chlorosuccinimide (NCS) | Aryl Aldehyde (-CHO) |

| Demethylation | Thiolates (e.g., R-S⁻) | Aryl Thiol (-SH) |

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of 4-(4-(methylthio)phenyl)oxazolidin-2-one is susceptible to oxidation, a common reaction for thioethers. researchgate.net This process can be controlled to yield either the corresponding sulfoxide or, upon further oxidation, the sulfone. The choice of oxidizing agent and reaction conditions determines the final product. researchgate.netorganic-chemistry.org

Mild oxidizing agents typically favor the formation of the sulfoxide, 4-(4-(methylsulfinyl)phenyl)oxazolidin-2-one. Stronger oxidizing agents or harsher conditions will lead to the fully oxidized sulfone, 4-(4-(methylsulfonyl)phenyl)oxazolidin-2-one. researchgate.net This sequential oxidation allows for the synthesis of two distinct classes of compounds with different electronic and physical properties. researchgate.net

Table 1: Common Reagents for Thioether Oxidation

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalysts (e.g., Sc(OTf)₃, Na₂WO₄) and temperature control selectivity. researchgate.netorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (>2 equiv.) | Controlled stoichiometry at low temperatures (e.g., 0 °C) in solvents like CH₂Cl₂. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents, often at room temperature. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous methanol (B129727), room temperature. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction for functionalizing aromatic systems. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the ring. lkouniv.ac.in

The methylthio (-SCH₃) group is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. masterorganicchemistry.com Since the oxazolidinone moiety is already in the para position, substitution is directed to the positions ortho to the methylthio group (C3 and C5). Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. lumenlearning.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(3-Nitro-4-(methylthio)phenyl)oxazolidin-2-one |

| Bromination | Br₂, FeBr₃ | "Br⁺" | 4-(3-Bromo-4-(methylthio)phenyl)oxazolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-(3-Acyl-4-(methylthio)phenyl)oxazolidin-2-one |

Modifications of the Methyl Group (e.g., Halogenation)

The methyl group of the methylthio substituent can also be chemically modified, most commonly through halogenation. This transformation typically proceeds via a free-radical mechanism, requiring a radical initiator such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN). beilstein-journals.org Reagents like N-halosuccinimides are often employed as the halogen source. nih.gov

The reaction can lead to the stepwise replacement of the hydrogen atoms on the methyl group, yielding monohalogenated, dihalogenated, and trihalogenated products. The degree of halogenation can be controlled by the stoichiometry of the halogenating agent and the reaction conditions. For instance, using one equivalent of N-bromosuccinimide (NBS) would favor the formation of the (bromomethyl)thio derivative.

Reaction Mechanism Elucidation

Investigating the mechanisms of the aforementioned reactions involves a combination of kinetic studies and the spectroscopic detection of transient species. Such studies provide fundamental insights into the reaction pathways, transition states, and the factors controlling reaction rates and selectivity.

Kinetic Studies of Key Reactions

Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes the relationship between reactant concentrations and the reaction rate. For the reactions of this compound, specific kinetic data is not extensively available in the literature. However, the methodologies for such studies are well-established.

For example, the rate of an electrophilic aromatic substitution reaction could be monitored using UV-Vis spectrophotometry by observing the change in absorbance of either the reactant or the product over time. researchgate.net By systematically varying the concentrations of the substrate and the electrophile, the order of the reaction with respect to each component can be determined. This data helps to support or refute a proposed mechanism, such as the formation of a Wheland intermediate being the rate-determining step. masterorganicchemistry.comresearchgate.net

Table 3: Hypothetical Kinetic Data for Bromination

| Time (s) | [Substrate] (M) | [Br₂] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 0 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 0 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

This illustrative data suggests the reaction is first-order in substrate and zero-order in Br₂, which would imply that the formation of the active electrophile is fast and the attack by the aromatic ring is the slow step.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides compelling evidence for a proposed mechanism. Modern spectroscopic techniques can detect and characterize these often short-lived species. researchgate.net

For the reactions involving this compound, several techniques could be applied. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be used to observe the cationic Wheland intermediate formed during electrophilic aromatic substitution, as its reduced stability might allow for characterization at cryogenic temperatures. For radical reactions, such as the halogenation of the methyl group, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and studying radical intermediates. researchgate.net Furthermore, in situ Fourier-Transform Infrared (FTIR) spectroscopy can monitor the real-time disappearance of reactant functional groups and the appearance of product bands, providing kinetic and mechanistic data. researchgate.net

Table 4: Spectroscopic Techniques for Intermediate Detection

| Reaction Type | Potential Intermediate(s) | Applicable Spectroscopic Technique(s) | Information Gained |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Low-Temperature NMR | Structure and charge delocalization of the carbocation. |

| Sulfur Oxidation | Sulfur-based radical cations | EPR, Transient Absorption Spectroscopy | Identification of single-electron transfer pathways. |

| Radical Halogenation | Carbon-centered radical (·CH₂SAr) | EPR Spectroscopy | Confirmation of radical mechanism, structure of the radical. |

Derivatization Strategies and Analog Synthesis Based on 4 4 Methylthio Phenyl Oxazolidin 2 One

Modifications at the Oxazolidinone Ring (e.g., C-5 Substituent, N-3 Substituent)

The oxazolidinone ring is a primary target for derivatization, with the C-5 and N-3 positions offering versatile handles for chemical modification. Alterations at these sites can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Functionalization at C-5 Position

The introduction of substituents at the C-5 position of the oxazolidinone ring can profoundly impact the molecule's biological profile. This position is often crucial for establishing key interactions within binding pockets of enzymes or receptors. Synthetic strategies to achieve C-5 functionalization typically involve the use of chiral building blocks or stereoselective reactions to control the stereochemistry at this center. For instance, asymmetric aldol (B89426) reactions followed by cyclization are a common approach to introduce alkyl or aryl groups at the C-5 position with high stereocontrol.

Table 1: Examples of C-5 Functionalization Reactions on Oxazolidinone Scaffolds

| Starting Material | Reagents and Conditions | Product | Key Feature |

| N-Acyloxazolidinone | Aldehyde, Lewis Acid, Chiral Auxiliary | C-5 Substituted Oxazolidinone | Stereoselective C-C bond formation |

| 5-Hydroxymethyloxazolidinone | Oxidation, followed by nucleophilic addition | 5-Carboxy or 5-aminomethyl derivatives | Introduction of polar functional groups |

N-Substitution Reactions

The nitrogen atom at the N-3 position of the oxazolidinone ring is another key site for derivatization. N-acylation and N-alkylation reactions are commonly employed to introduce a wide variety of substituents, which can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. These reactions typically proceed under standard conditions, often requiring a base to deprotonate the nitrogen, followed by reaction with an appropriate electrophile.

N-acylation can be achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base. This allows for the introduction of various acyl groups, including those with additional functional moieties. N-alkylation can be performed with alkyl halides or other alkylating agents, providing access to a diverse range of N-alkylated analogs. The choice of substituent can be guided by SAR studies to optimize biological activity.

Table 2: Representative N-Substitution Reactions on Oxazolidinones

| Reaction Type | Reagents | General Product Structure | Purpose of Modification |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-oxazolidinone | Introduce amide functionality, modulate electronic properties |

| N-Alkylation | Alkyl halide, Base (e.g., Sodium hydride) | N-Alkyl-oxazolidinone | Increase lipophilicity, alter steric profile |

Chemical Modifications of the 4-(Methylthio)phenyl Group

The 4-(methylthio)phenyl moiety offers additional opportunities for structural diversification. Modifications can be targeted at the phenyl ring or the sulfur atom, each providing a distinct avenue for altering the compound's physicochemical properties.

Substitution Reactions on the Phenyl Ring

The aromatic nature of the phenyl ring allows for electrophilic and nucleophilic substitution reactions to introduce a variety of functional groups. The position and nature of these substituents can influence the electronic distribution of the entire molecule and its ability to form specific interactions with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and its binding characteristics.

Design and Synthesis of Chiral Analogs

The stereochemistry of 4-(4-(methylthio)phenyl)oxazolidin-2-one is a critical factor in its biological activity. The design and synthesis of chiral analogs, including diastereomers and enantiomers, are essential for elucidating the stereochemical requirements for optimal target interaction. Asymmetric synthesis is the cornerstone of this approach, employing chiral starting materials, reagents, or catalysts to control the formation of stereocenters.

The synthesis of specific stereoisomers allows for a detailed investigation of how the spatial arrangement of substituents affects binding affinity and efficacy. For instance, the relative orientation of the substituent at the C-4 position and any potential substituents at the C-5 position can dictate the molecule's ability to fit into a specific binding site. The development of synthetic routes that provide access to all possible stereoisomers is therefore a key objective in the optimization of this class of compounds. The synthesis of chiral thio-oxazolidinones, for example, introduces an additional stereocenter at the sulfur atom, further expanding the accessible chemical space for analog design.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for More Complex Organic Molecules and Heterocycles

Oxazolidin-2-ones are widely regarded as pivotal precursors for a diverse array of more complex molecules and heterocyclic systems. nih.gov The core structure can be modified or incorporated into larger scaffolds. For instance, the oxazolidinone ring can be opened under various conditions to yield amino alcohol derivatives, which are themselves important synthetic intermediates. The N-H group of the oxazolidinone can be functionalized, for example, through acylation, which is the initial step in its application as a chiral auxiliary.

The phenyl ring bearing a methylthio group offers additional avenues for synthetic elaboration. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or sulfone, which can then participate in or direct subsequent transformations. The aromatic ring itself can undergo electrophilic substitution reactions, further increasing the molecular complexity. While specific examples utilizing the 4-(4-(methylthio)phenyl) variant are not prevalent in the literature, the general reactivity of oxazolones and thioanisole (B89551) derivatives supports its potential as a precursor for novel heterocycles and complex molecules. nih.govnih.gov

Table 1: Potential Transformations of 4-(4-(Methylthio)phenyl)oxazolidin-2-one

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| N-Acylation | Acid chloride, Base | N-Acyl-4-(4-(methylthio)phenyl)oxazolidin-2-one |

| Sulfur Oxidation | m-CPBA, H₂O₂ | 4-(4-(Methylsulfinyl)phenyl)oxazolidin-2-one or 4-(4-(Methylsulfonyl)phenyl)oxazolidin-2-one |

| Ring Opening | LiAlH₄, NaOH | 2-Amino-1-(4-(methylthio)phenyl)ethanol |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. bas.bg

While there is a wealth of information on the use of various heterocycles in MCRs, specific documented examples detailing the participation of this compound in such reactions are scarce. However, the structural motifs present in the molecule suggest potential applications. For example, the N-H group could act as a nucleophilic component in reactions like the Ugi or Passerini reactions after suitable activation. The general class of oxazolidinones has been employed in the synthesis of complex structures, and by extension, derivatives like this compound could potentially be used to create libraries of novel compounds through MCR strategies. nih.govijresm.com

The oxazolidinone ring is a core component of several natural products and pharmaceuticals, including the antibiotic linezolid. nih.gov The stereocenter at the C4 position is crucial for the biological activity of many of these compounds. The synthesis of natural products often relies on the use of chiral building blocks to construct complex stereochemical architectures.

Chiral oxazolidinones, derived from amino acids, are frequently used as key intermediates in the total synthesis of natural products. rsc.org They can be used to introduce specific stereocenters that are then carried through the synthetic sequence. Although the direct application of this compound as a scaffold in a completed natural product synthesis is not widely reported, its structural similarity to other auxiliaries and intermediates used in this field highlights its potential. rsc.org The thioether linkage could also be relevant for natural products containing sulfur.

Chiral Auxiliary Applications in Asymmetric Synthesis

One of the most significant roles of oxazolidinones in organic chemistry is their use as chiral auxiliaries. wikipedia.org Popularized by David Evans, these auxiliaries, often called "Evans auxiliaries," are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org After the desired stereocenter is set, the auxiliary can be cleaved and recycled. The substituent at the C4 position of the oxazolidinone ring plays a critical role in shielding one face of the enolate derived from an N-acyl derivative, thereby directing the approach of electrophiles.

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. organic-chemistry.orgresearchgate.net Chiral N-acyloxazolidinones are powerful tools for achieving this goal. Deprotonation of an N-acyl derivative generates a chiral enolate, where the C4-substituent (in this case, the 4-(methylthio)phenyl group) blocks one face of the molecule. This steric hindrance forces an incoming electrophile to approach from the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. organic-chemistry.org This methodology has been successfully applied to a wide range of C-C bond-forming reactions, including aldol (B89426), Mannich, and Michael reactions. sigmaaldrich.comnih.gov

Table 2: Research Findings on Stereocontrolled Reactions with Oxazolidinone Auxiliaries

| Reaction Type | Key Feature | Diastereomeric Ratio (d.r.) | Reference Context |

|---|---|---|---|

| Aldol Reaction | Formation of β-hydroxy carbonyls | Often >99:1 | General Evans auxiliary chemistry wikipedia.org |

| Alkylation | Introduction of alkyl groups | Often >95:5 | General Evans auxiliary chemistry rsc.orgcore.ac.uk |

Stereoselective Alkylation: The alkylation of chiral N-acyloxazolidinone enolates is a robust and widely used method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. rsc.orgcore.ac.uk The reaction typically proceeds with very high diastereoselectivity. nih.govlookchem.com The enolate, formed by treatment with a suitable base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), reacts with an alkyl halide. The 4-(4-(methylthio)phenyl) group would be expected to effectively shield one face of the enolate, leading to a predictable stereochemical outcome. The resulting alkylated product can then be hydrolyzed to furnish the chiral carboxylic acid, and the this compound auxiliary can be recovered. rsc.org

Stereoselective Cycloaddition: Chiral oxazolidinones have also been employed to control the stereochemistry of cycloaddition reactions, such as Diels-Alder [4+2], [4+3], and 1,3-dipolar cycloadditions. nih.govnih.gov When the oxazolidinone is attached to a dienophile, such as an acrylate (B77674) or acrylamide (B121943) derivative, the C4-substituent can effectively control the facial selectivity of the diene's approach. nih.gov This results in the formation of cyclic products with high diastereomeric and enantiomeric purity. For example, in [4+2] cycloadditions, the Lewis acid-catalyzed reaction of an N-enoyloxazolidinone with a diene typically proceeds with high stereoselectivity to yield the corresponding cycloadduct. researchgate.net While specific studies on the 4-(4-(methylthio)phenyl) derivative are limited, the principles established with other 4-aryl substituted oxazolidinones suggest it would be an effective controller of stereochemistry in these transformations. nih.gov

Theoretical and Computational Studies of 4 4 Methylthio Phenyl Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. researchgate.net These methods are instrumental in predicting the geometry, stability, and electronic characteristics of molecules like 4-(4-(methylthio)phenyl)oxazolidin-2-one.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its balance of accuracy and computational cost. nih.govscirp.org DFT calculations are used to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry represents the molecule's minimum energy conformation in the gas phase.

Studies on related heterocyclic compounds demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govresearch-nexus.net For this compound, these calculations would precisely define the spatial arrangement of the oxazolidinone ring relative to the methylthiophenyl substituent.

Beyond geometry, DFT is used to compute various electronic properties that govern the molecule's reactivity and spectroscopic behavior. nih.gov These properties include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, visually identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. In this molecule, the carbonyl oxygen of the oxazolidinone ring is expected to be a region of high negative potential, while the hydrogen atoms are regions of positive potential.

| Property | Description | Predicted Characteristic for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Defines the precise bond lengths, bond angles, and dihedral angles of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment is expected due to the polar oxazolidinone ring and sulfur atom. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals electron-rich sites (e.g., carbonyl oxygen) and electron-deficient sites (e.g., N-H proton). |

| Atomic Charges | Calculated charge distribution on each atom. | Quantifies the partial positive or negative character of atoms, influencing intermolecular interactions. |

This interactive table summarizes key electronic properties derivable from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding reaction mechanisms. youtube.comlibretexts.org

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. pku.edu.cn The LUMO, conversely, represents the ability to accept electrons, indicating electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich methylthiophenyl ring, while the LUMO is primarily located around the carbonyl group of the oxazolidinone ring, a common feature in N-acyl oxazolidinones. This distribution suggests that the phenyl ring acts as the primary nucleophilic center, while the carbonyl carbon is the main electrophilic site, guiding predictions for various chemical transformations.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Azobenzene Derivative | -6.718 | -3.045 | 3.673 | nih.gov |

| 1,2,4-Triazole Derivative | -7.113 | -2.495 | 4.618 | nih.gov |

| Dihydrothiophene Derivative | - | - | 6.670 | researchgate.net |

This interactive table presents representative HOMO-LUMO gap values for related heterocyclic and aromatic compounds, calculated using DFT methods.

Reaction Energetics and Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the energies of all species along a proposed reaction pathway, computational models can determine the feasibility of a mechanism. mdpi.comnih.gov For reactions involving this compound, such as its synthesis or its use in asymmetric synthesis, computational modeling can validate or refute proposed mechanistic steps.

For instance, in the synthesis of oxazolidinones, computational studies can model the entire catalytic cycle, such as a copper-catalyzed four-component coupling reaction. researchgate.netscilit.com These models calculate the free energy of activation (ΔG‡) for each step. The step with the highest activation energy is identified as the rate-determining step of the reaction. Vibrational frequency calculations are also performed to confirm the nature of the stationary points on the potential energy surface: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, which can significantly influence both the thermodynamics (equilibrium) and kinetics (rate) of the reaction. nih.gov Computational models can account for these solvent effects using various approaches, most commonly through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient for estimating how a solvent's polarity stabilizes or destabilizes charged or polar species like intermediates and transition states. researchgate.netresearchgate.net For example, a polar solvent would be expected to stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. chemrxiv.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in directing reaction pathways and stereoselectivity.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For a relatively flexible molecule like this compound, MD simulations can explore its conformational landscape. This involves identifying the most stable conformers (low-energy states) and the energy barriers to rotation around single bonds, such as the bond connecting the phenyl ring to the oxazolidinone ring. Understanding the preferred conformations is crucial, as the molecule's shape dictates how it interacts with other reagents or catalysts.

Furthermore, MD simulations are widely used to study the interactions between a molecule and its environment, such as a solvent or a biological receptor. nih.govmdpi.com By simulating the molecule in a box of solvent molecules, one can analyze solvation structures and dynamics. If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein, calculating binding free energies and identifying key interactions that stabilize the complex, which is a common practice in drug design. rsc.org

Dynamics of the Oxazolidinone Ring and Substituents

The conformational flexibility of the this compound molecule is primarily determined by two key factors: the puckering of the five-membered oxazolidinone ring and the rotation of the 4-(methylthio)phenyl substituent relative to this ring.

Oxazolidinone Ring Conformation: The five-membered oxazolidinone ring is not planar. Computational studies on various oxazolidinone derivatives show that the ring typically adopts either an envelope or a twisted conformation to minimize steric strain. mdpi.com In an envelope conformation, one atom is out of the plane formed by the other four. In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. mdpi.com The specific conformation adopted by this compound would be influenced by the bulky phenyl substituent at the C4 position. The lowest energy conformation would seek to minimize steric hindrance between the substituent and the ring atoms. For example, in the crystal structure of a related compound, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, the ring adopts an envelope conformation. nih.gov

Substituent Dynamics: The primary dynamic motion of the substituents involves the rotation of the 4-(methylthio)phenyl group around the C4-C(phenyl) single bond. The dihedral angle between the plane of the oxazolidinone ring and the phenyl ring is a key parameter. In the solid state, this angle is fixed; for instance, in 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, the dihedral angle is 60.3°. nih.gov In solution, however, this bond is expected to exhibit rotational freedom. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the rotational energy barrier. This rotation is typically not entirely free, as steric interactions between the ortho-protons of the phenyl ring and the atoms of the oxazolidinone ring create a rotational energy profile with distinct minima.

The methylthio (-SCH₃) group also contributes to the molecule's dynamics through the rotation of the methyl group. This rotation is generally considered to have a very low energy barrier and occurs rapidly at room temperature.

Interactive Table: Predicted Conformational Parameters of this compound The following table summarizes the likely conformational states based on studies of analogous compounds.

| Parameter | Predicted Conformation / State | Basis of Prediction |

| Oxazolidinone Ring Pucker | Envelope or Twisted | Minimization of steric strain, findings from similar crystal structures. mdpi.com |

| Phenyl-Oxazolidinone Dihedral Angle | Restricted rotation with distinct energy minima | Steric hindrance between the phenyl and oxazolidinone rings. nih.gov |

| Methyl Group Rotation | Free rotation | Low rotational energy barrier. |

Intermolecular Association and Aggregation Phenomena

In the condensed phase (solution or solid state), molecules of this compound are expected to interact through various non-covalent forces, leading to association and aggregation. These interactions are critical in determining the compound's physical properties, such as solubility and crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction for oxazolidinones with an unsubstituted N-H group is hydrogen bonding. rsc.org The nitrogen atom (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an excellent hydrogen bond acceptor. This leads to the formation of strong N-H···O=C hydrogen bonds, often resulting in the creation of dimers or extended chains in the solid state. nih.govst-andrews.ac.uk Spectroscopic and quantum chemical studies have confirmed that oxazolidinone derivatives form these hydrogen-bonded dimers in low-polarity solvents. rsc.orgresearchgate.net

Interactive Table: Potential Intermolecular Interactions This table outlines the probable intermolecular interactions for this compound.

| Interaction Type | Donor/Acceptor Groups | Expected Geometry | Consequence |

| Hydrogen Bonding | Donor: N-H Acceptor: C=O | Linear or near-linear N-H···O alignment | Formation of dimers or chains, influencing melting point and solubility. rsc.orgresearchgate.net |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Parallel-displaced or T-shaped | Contributes to crystal packing and stabilization. mdpi.com |

| van der Waals Forces | All atoms | Non-directional | General cohesive forces in the solid and liquid states. |

Advanced Spectroscopic Investigations and Methodological Development

Application of Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. Advanced NMR techniques, particularly two-dimensional methods, are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and understanding the molecule's conformational dynamics.

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework of 4-(4-(Methylthio)phenyl)oxazolidin-2-one. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive picture of the molecule's structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on the oxazolidinone ring, for instance, between the proton at C4 and the protons at C5. It would also reveal the coupling relationships between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This is fundamental for assigning the carbon spectrum. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum, linking the known proton chemical shift to the unknown carbon chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). libretexts.org This technique is vital for connecting different parts of the molecule. For example, it can show correlations from the proton at C4 of the oxazolidinone ring to the quaternary carbon of the phenyl ring it is attached to, as well as to the carbonyl carbon (C2) of the oxazolidinone ring. Similarly, correlations from the methylthio protons to the aromatic carbon at C4' would confirm the position of the methylthio group.

The combination of these 2D NMR techniques allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure and connectivity.

Table 1: Representative 2D NMR Correlations for a 4-Phenyloxazolidin-2-one Scaffold

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H4 (Oxazolidinone Ring) | H5a, H5b | C4 | C2, C5, C1' (Aromatic) |

| H5a/H5b (Oxazolidinone Ring) | H4 | C5 | C2, C4 |

| Aromatic Protons | Adjacent Aromatic Protons | Aromatic CH Carbons | Other Aromatic Carbons, C4 |

| -SCH₃ Protons | - | -SCH₃ Carbon | Aromatic C4' |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer precise details about the molecular conformation and packing in the crystalline state. nih.gov For oxazolidinone derivatives, ssNMR can be particularly insightful for understanding the orientation of the phenyl ring relative to the oxazolidinone ring and the puckering of the five-membered ring. mdpi.com Studies on related compounds, such as the antibiotic linezolid, have demonstrated the power of combining ssNMR with crystal structure prediction (CSP) to elucidate crystal structures and identify the most probable molecular conformations within the crystal lattice. nih.gov This approach is especially valuable when single crystals suitable for X-ray diffraction cannot be obtained. nih.gov

Dynamic NMR (DNMR) techniques are used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted bond rotations. nih.govresearchgate.net In this compound, a key dynamic process is the rotation around the C4-C1' single bond connecting the oxazolidinone ring and the phenyl ring.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals from nuclei that are exchanging between different chemical environments. mdpi.com At low temperatures, where rotation is slow, separate signals may be observed for different conformers. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal. mdpi.com Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.gov Such studies provide valuable information on the steric and electronic factors influencing the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound and for obtaining structural information through fragmentation analysis. youtube.com Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS can determine the mass of a molecule with very high precision (typically within 5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information by inducing fragmentation of the protonated molecule [M+H]⁺. youtube.comresearchgate.net The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For oxazolidinone derivatives, common fragmentation pathways often involve cleavages within the oxazolidinone ring and the loss of small neutral molecules like CO or CO₂. nih.gov The fragmentation can also occur at the bond connecting the phenyl and oxazolidinone rings. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 210.0583 | 166.0682 | C₂H₂O | Loss of ketene from oxazolidinone ring |

| 210.0583 | 139.0369 | C₃H₃NO₂ | Cleavage of the oxazolidinone ring |

| 210.0583 | 121.0263 | C₄H₅NO₂ | [C₇H₇S]⁺ cation |

Note: The m/z values are theoretical and based on common fragmentation patterns of related structures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.govhebmu.edu.cn

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. hebmu.edu.cn

To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). americanlaboratory.comschrodinger.com A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration of the sample. americanlaboratory.com This non-destructive technique is an essential alternative to X-ray crystallography, especially when suitable crystals cannot be grown. spectroscopyeurope.com

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-(4-(Methylthio)phenyl)oxazolidin-2-one?

Answer:

A robust synthesis typically involves cyclization of a substituted phenyl precursor with a carbonyl source. For example:

- Step 1: Condensation of 4-(methylthio)phenyl isocyanate with a β-amino alcohol derivative under reflux in polar aprotic solvents (e.g., DMF or acetic acid) .

- Step 2: Acid catalysis (e.g., sodium acetate) to facilitate oxazolidinone ring formation .

- Step 3: Purification via recrystallization (DMF/ethanol or acetic acid mixtures) .

Table 1: Comparison of Synthetic Conditions

| Precursor | Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Methylthio)phenyl isocyanate | DMF/AcOH (1:2) | Sodium acetate | 72 | |

| β-amino alcohol derivative | Glacial acetic acid | None | 85 |

Basic: Which analytical techniques are optimal for structural confirmation?

Answer:

- X-ray crystallography provides unambiguous stereochemical and bond-length data, as demonstrated for fluorinated oxazolidinones .

- NMR spectroscopy : H and C NMR resolve substituent environments (e.g., methylthio group at δ 2.5 ppm for S–CH) .

- IR spectroscopy : Confirms carbonyl stretching (~1750 cm) and C–O–C linkages (~1250 cm) .

Advanced: How can stereochemical purity be ensured during synthesis?

Answer:

- Use chiral auxiliaries (e.g., (S)-4-phenyl-2-oxazolidinone) to control enantioselectivity .

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers.

- X-ray crystallography validates absolute configuration, as shown for fluorinated analogs .

Advanced: What mechanistic insights explain oxazolidinone ring formation?

Answer:

The reaction likely proceeds via:

- Nucleophilic attack : The amine group of the β-amino alcohol attacks the carbonyl carbon of the isocyanate.

- Cyclization : Intramolecular esterification forms the oxazolidinone ring, driven by acid catalysis .

- Kinetic studies (e.g., varying reaction temperature) and isotopic labeling (e.g., O) can validate intermediates.

Advanced: How to resolve contradictions in reported yields or purities?

Answer:

- Variable optimization : Screen solvents (DMF vs. acetic acid) and catalysts (sodium acetate vs. p-toluenesulfonic acid) .

- Analytical cross-validation : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates) .

- Reproducibility : Replicate methods under inert atmospheres (N) to prevent oxidation of methylthio groups .

Advanced: What strategies enable functionalization of the oxazolidinone core?

Answer:

- Electrophilic aromatic substitution : Introduce halogens or nitro groups at the phenyl ring using HNO/HSO .

- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the methylthio-phenyl moiety .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to temporarily block reactive sites during multi-step syntheses .

Advanced: How to assess thermal stability for reaction optimization?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for fluorinated analogs) .

- Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions.

- Reaction monitoring : Use in-situ FTIR to detect thermal degradation products during reflux .

Advanced: Can computational modeling predict reactivity or regioselectivity?

Answer:

- DFT calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) .

- Molecular docking : Predict binding affinities if the compound is studied for biological targets (e.g., enzyme inhibition) .

- Solvent effects : COSMO-RS simulations optimize solvent selection for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.